
4-クロロ-7-メチル-1,8-ナフチリジン-3-カルボン酸エチル
概要
説明
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (4-Cl-7-Me-1,8-NC) is a synthetic compound that has seen increased use in recent years in laboratory experiments and scientific research. It is a versatile compound that can be used as a reagent, catalyst, or solvent, and it has been used in a variety of applications including the synthesis of pharmaceuticals, the production of bioactive compounds and the study of biochemical and physiological effects.
科学的研究の応用
抗菌用途
1,8-ナフチリジンは、抗菌薬の開発に使用されてきました。 例えば、1,8-ナフチリジンコアを含む化合物であるゲミフロキサシンは、細菌感染症の治療のために医薬品市場に投入されています .
臨床調査
1,8-ナフチリジンを含む多くの化合物が臨床試験中です . これらの調査は、これらの化合物がさまざまな疾患の治療に持つ可能性を探求することを目的としています。
リガンド
この種の複素環は、リガンドとして使用されています . リガンドとは、配位錯体を形成するために中心金属原子に結合するイオンまたは分子です。
発光ダイオード
1,8-ナフチリジンは、発光ダイオードの成分です . これらは、テレビ、コンピューターモニター、スマートフォンなどのさまざまな電子機器で使用されています。
色素増感太陽電池
1,8-ナフチリジンは、色素増感太陽電池に使用されています . これらの太陽電池は、可視光を電気エネルギーに変換する光起電力電池の一種です。
分子センサー
1,8-ナフチリジンは、分子センサーの開発に使用されています . これらのセンサーは、物理的または化学的環境の変化を検出して、対応する出力信号を生成できます。
自己組織化ホスト-ゲストシステム
1,8-ナフチリジンは、自己組織化ホスト-ゲストシステムに使用されています . これらのシステムは、分子が自発的に構造的に組織化された全体に組織化されることを伴います。
医薬品化学と材料科学
医薬品化学と材料科学における幅広い適用可能性により、1,8-ナフチリジンの合成方法の開発は、合成化学者にとって大きな関心の対象となっています .
Safety and Hazards
The safety information for Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
将来の方向性
特性
IUPAC Name |
ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-3-17-12(16)9-6-14-11-8(10(9)13)5-4-7(2)15-11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTABMXYYNWMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441809 | |
| Record name | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33331-57-6 | |
| Record name | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

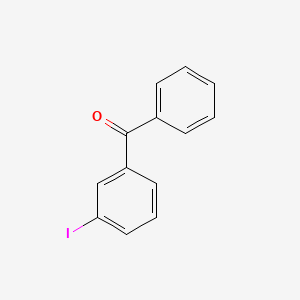
![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)
![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)

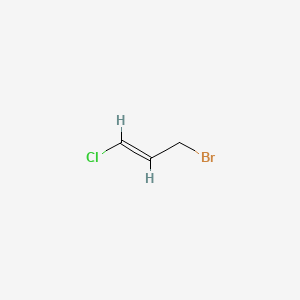

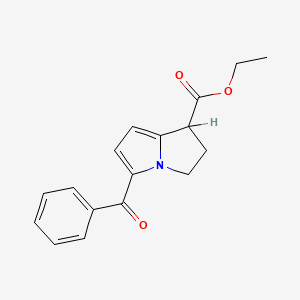
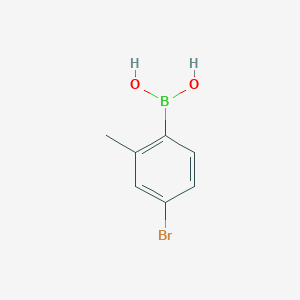
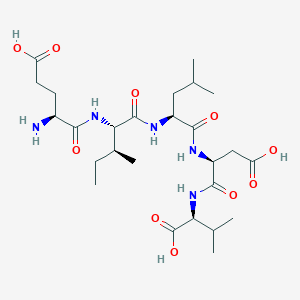
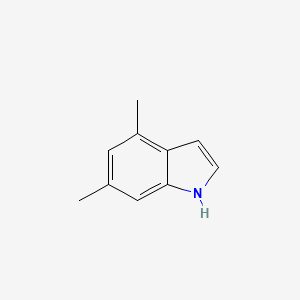
![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)


